Hydroxyzine Hydrochloride

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1956.

See also: Cetirizine (related); Hydroxyzine (salt form of); Hydroxyzine Pamoate (related).

Eigenschaften

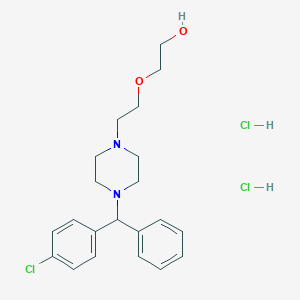

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68-88-2 (Parent) |

Source

|

| Record name | Hydroxyzine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040737 |

Source

|

| Record name | Hydroxyzine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2192-20-3, 163837-37-4, 163837-38-5 |

Source

|

| Record name | Hydroxyzine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002192203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine dihydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyzine dihydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxyzine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76755771U3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQ4KXB9U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYZINE DIHYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF8H55RPZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Central Nervous System Mechanism of Action of Hydroxyzine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyzine hydrochloride, a first-generation piperazine antihistamine, exerts a complex array of effects on the central nervous system (CNS) that underpin its therapeutic applications as an anxiolytic, sedative, and antiemetic agent. While its primary mechanism of action is potent inverse agonism at the histamine H1 receptor, its pharmacological profile is augmented by interactions with other key neurotransmitter systems. This technical guide provides a comprehensive overview of the molecular mechanisms of hydroxyzine in the CNS, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these actions. Quantitative data are presented in tabular format for comparative analysis, and key pathways and experimental workflows are visualized using logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Hydroxyzine has been a mainstay in clinical practice for decades, valued for its multifaceted CNS activity. Unlike second-generation antihistamines, hydroxyzine readily crosses the blood-brain barrier, enabling its significant central effects.[1] Its primary therapeutic efficacy stems from its high-affinity interaction with the histamine H1 receptor. However, its broader pharmacological footprint, encompassing serotonergic, dopaminergic, and adrenergic systems, contributes to its anxiolytic and sedative properties.[2] This guide delves into the core mechanisms of hydroxyzine's action within the CNS, providing a technical foundation for further research and development.

Receptor Binding Profile and Quantitative Analysis

The pharmacological actions of hydroxyzine and its active metabolite, cetirizine, are dictated by their binding affinities to various CNS receptors. The data, primarily derived from in vitro radioligand binding assays, are summarized below. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity.

| Receptor Subtype | Hydroxyzine Ki (nM) | Cetirizine Ki (nM) | References |

| Histamine H1 | 2 - 19 | 3 - 6 | [1][3] |

| Serotonin 5-HT2A | 50 | >10,000 | [3] |

| Dopamine D2 | 378 | >10,000 | [3] |

| Alpha-1 Adrenergic | Not widely reported | >10,000 | [3][4] |

| Muscarinic (general) | 3,600 - 30,000 | >10,000 | [3][4] |

Note: Data for cetirizine at 5-HT2A, D2, alpha-1 adrenergic, and muscarinic receptors indicate very low affinity.[3]

Core Mechanisms of Action and Signaling Pathways

Hydroxyzine's CNS effects are a composite of its interactions with multiple receptor systems. The following sections detail the primary and secondary mechanisms of action and their associated signaling cascades.

Primary Mechanism: Histamine H1 Receptor Inverse Agonism

The principal mechanism underlying hydroxyzine's sedative and anxiolytic effects is its potent inverse agonism at the histamine H1 receptor.[1] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal activity even in the absence of histamine.[5]

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[6][7] Inverse agonism by hydroxyzine prevents the activation of this pathway.

Secondary Mechanisms: Antagonism at Other CNS Receptors

Hydroxyzine also exhibits antagonistic activity at other CNS receptors, which contributes to its overall pharmacological profile.

Antagonism of the 5-HT2A receptor is thought to contribute to hydroxyzine's anxiolytic and sedative properties.[2] The 5-HT2A receptor, like the H1 receptor, is coupled to the Gq/11 signaling pathway.[8][9] Blockade of this receptor by hydroxyzine prevents serotonin-mediated activation of phospholipase C and subsequent downstream signaling.

Hydroxyzine's weak antagonism at D2 receptors may contribute to its sedative effects and modulate dopaminergic neurotransmission.[2] D2 receptors are primarily coupled to the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10][11]

Hydroxyzine's antagonism at α1-adrenergic receptors, although less characterized, may contribute to its sedative and hypotensive side effects.[12] Similar to H1 and 5-HT2A receptors, α1-adrenergic receptors are coupled to the Gq/11 signaling pathway.[13][14]

Experimental Protocols

The characterization of hydroxyzine's mechanism of action relies on a suite of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of hydroxyzine for various receptors.

Objective: To quantify the affinity of hydroxyzine for a specific CNS receptor.

Methodology:

-

Membrane Preparation: Homogenates of brain tissue or cultured cells expressing the receptor of interest are prepared.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]mepyramine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled hydroxyzine.

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Hydroxyzine for Patients with Anxiety and/or Anxiety with Comorbid Insomnia 7/23/2020 – Vista Hill SmartCare BHCS [smartcarebhcs.org]

- 3. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cetirizine - Wikipedia [en.wikipedia.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. PathWhiz [pathbank.org]

- 7. SMPDB [smpdb.ca]

- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 13. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Receptor Binding Affinity of Hydroxyzine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Hydroxyzine is a first-generation piperazine H1-antihistamine with a complex pharmacological profile that extends beyond its primary antihistaminic action.[1] Its therapeutic efficacy in treating pruritus, anxiety, and nausea is a direct consequence of its binding affinity to a range of neuroreceptors.[][3] This document provides an in-depth technical overview of the receptor binding profile of hydroxyzine hydrochloride, details the experimental methodologies used to determine these affinities, and visualizes the key signaling pathways involved.

Receptor Binding Profile of Hydroxyzine

Hydroxyzine's primary mechanism of action is as a potent inverse agonist at the histamine H1 receptor, which accounts for its antihistaminic and sedative effects.[4][5] However, it also exhibits significant affinity for other receptors, contributing to its anxiolytic and other central nervous system effects.[][4] Unlike many other first-generation antihistamines, hydroxyzine has a notably lower affinity for muscarinic acetylcholine receptors, resulting in a reduced incidence of anticholinergic side effects.[4][5][6] The binding affinities, expressed as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are summarized below.

Data Presentation: Quantitative Binding Affinity

The following table compiles the reported binding affinities of hydroxyzine for key central and peripheral nervous system receptors. Lower Ki and IC50 values indicate higher binding affinity.

| Receptor Target | Parameter | Value (nM) | Reference |

| Histamine H1 | Ki | 2.0 | [7] |

| IC50 | 10 / 19* | [8][9] | |

| Serotonin 5-HT2A | Ki | 50 | [7] |

| Dopamine D2 | Ki | 378 | [7] |

| Muscarinic Acetylcholine | Ki | > 3,600 | [6] |

| α1-Adrenergic | - | Weak Antagonist** | [4][5] |

*IC50 values were determined using [3H]pyrilamine and [3H]desloratadine as radioligands, respectively.[8][9] **Specific quantitative data for α1-adrenergic receptor affinity is not consistently reported, but it is recognized as a site of weaker antagonism.[4][5]

Experimental Protocols: Determining Binding Affinity

The quantitative data presented above are typically determined using radioligand binding assays, which are considered the gold standard for measuring the affinity of a ligand for its receptor due to their high sensitivity and robustness.[10] A competitive binding assay is the most common method for determining the Ki value of an unlabeled drug like hydroxyzine.

Methodology: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (hydroxyzine) to compete with a radiolabeled ligand for binding to a specific receptor.

1. Membrane Preparation:

-

A cell line (e.g., HEK293 or CHO cells) is genetically engineered to express a high density of the target receptor (e.g., human histamine H1 receptor).[11]

-

The cells are cultured and harvested.

-

The cells are lysed, and the cell membrane fraction, which contains the receptors, is isolated through a series of centrifugations.[11][12]

-

The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined (e.g., using a BCA assay).[12] The prepared membranes are stored at -80°C.[11]

2. Assay Procedure:

-

The assay is performed in a multi-well plate format.

-

Three types of reactions are set up in triplicate:

- Total Binding: Contains the membrane preparation and a fixed concentration of a specific radioligand (e.g., [3H]pyrilamine for the H1 receptor).[8]

- Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of an unlabeled competitor to saturate the receptors, thus measuring the amount of radioligand that binds to non-receptor components.[11]

- Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (hydroxyzine).[10]

-

The plates are incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[11][12]

3. Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters.[11] This separates the receptor-bound radioligand (trapped on the filter) from the free, unbound radioligand (which passes through).[10]

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[11]

-

The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then measured using a scintillation counter.[12]

4. Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the hydroxyzine concentration.

-

Non-linear regression analysis is used to fit the data and determine the IC50 value—the concentration of hydroxyzine that inhibits 50% of the specific binding of the radioligand.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where:

- [L] is the concentration of the radioligand used in the assay.

- Kd is the dissociation constant of the radioligand for the receptor (determined from separate saturation binding experiments).

Visualization of Experimental Workflow

Signaling Pathways

Hydroxyzine's function as an antagonist or inverse agonist at its target receptors means it blocks or dampens the downstream signaling cascades typically initiated by the endogenous ligands (e.g., histamine, serotonin, dopamine).

Histamine H1 Receptor Signaling (Inverse Agonism)

As an inverse agonist, hydroxyzine binds to the H1 receptor and reduces its basal activity. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1]

Serotonin 5-HT2A Receptor Signaling (Antagonism)

Hydroxyzine's anxiolytic properties are partly attributed to its antagonism of the 5-HT2A receptor.[4] Similar to the H1 receptor, the 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway.[13]

Dopamine D2 Receptor Signaling (Antagonism)

Hydroxyzine's affinity for the D2 receptor is lower, but its antagonism at this site may contribute to its sedative and antiemetic effects. The D2 receptor is a GPCR coupled to the Gi/o pathway, which is inhibitory.[14]

Conclusion

The clinical profile of this compound is a direct reflection of its binding affinities across multiple receptor systems. Its high-affinity inverse agonism at histamine H1 receptors underpins its potent antihistaminic and sedative effects. Concurrently, its moderate-affinity antagonism at serotonin 5-HT2A receptors contributes significantly to its anxiolytic properties, distinguishing it from other antihistamines. Its weaker interactions with dopamine D2 and α1-adrenergic receptors, coupled with a very low affinity for muscarinic receptors, complete a unique pharmacological signature that accounts for its broad therapeutic utility and side-effect profile. A thorough understanding of this receptor binding data, obtained through rigorous experimental methods like radioligand binding assays, is crucial for the rational application of hydroxyzine in clinical practice and for guiding future drug development efforts.

References

- 1. SMPDB [smpdb.ca]

- 3. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. psychdb.com [psychdb.com]

- 5. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 6. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Hydroxyzine 2HCl | Histamine H1-receptor antagonist | antihistamine drug |CAS 2192-20-3 | NSC-169188; NSC169188; Arcanax; Neurolax; Orgatrax; Pamoate, Hydroxyzine; Vistaril | InvivoChem [invivochem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Hydroxyzine Hydrochloride: An In-depth Analysis of its Effects on Serotonin and Dopamine Systems

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxyzine hydrochloride, a first-generation antihistamine, is widely recognized for its sedative and anxiolytic properties. While its primary mechanism of action is potent inverse agonism at the histamine H1 receptor, its therapeutic versatility is also attributed to its interactions with other central nervous system targets. This technical guide provides a comprehensive examination of the effects of this compound on the serotonin and dopamine systems. Through a detailed review of its receptor binding affinity, functional antagonism, and in-vivo effects on neurotransmitter dynamics, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of hydroxyzine's neuropharmacological profile. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its complex mechanism of action.

Introduction

This compound is a piperazine derivative with a well-established clinical history in the management of anxiety, tension, and pruritus. Its ability to cross the blood-brain barrier allows for significant central nervous system activity. Beyond its primary antihistaminergic role, hydroxyzine's anxiolytic effects are thought to be mediated, in part, by its influence on serotonergic and dopaminergic pathways. This guide delves into the specifics of these interactions, providing a granular view of its pharmacological properties for a scientific audience.

Receptor Binding Affinity and Functional Antagonism

This compound exhibits a multi-receptor binding profile. While its affinity for the histamine H1 receptor is highest, it also demonstrates notable interaction with serotonin 5-HT2A and dopamine D2 receptors, acting as an antagonist at these sites.[1][2]

Quantitative Data: Receptor Binding and Functional Assays

The following tables summarize the available quantitative data for hydroxyzine's binding affinity (Ki) at human serotonin 5-HT2A and dopamine D2 receptors. The Ki value represents the concentration of the drug that occupies 50% of the receptors in vitro, with a lower value indicating higher binding affinity.

| Receptor | Ligand | Species | Assay Type | Ki (nM) | Reference |

| Serotonin 5-HT2A | Hydroxyzine | Human | Radioligand Binding | 50 | [3] |

| Dopamine D2 | Hydroxyzine | Human | Radioligand Binding | 378 | [3] |

Table 1: Binding Affinity of Hydroxyzine for Serotonin 5-HT2A and Dopamine D2 Receptors.

Effects on Serotonin and Dopamine Neurotransmission

In vivo studies suggest that hydroxyzine can modulate the turnover of both serotonin and dopamine. Research in patients with tardive dyskinesia has shown that hydroxyzine pamoate administration leads to a consistent reduction in the cerebrospinal fluid (CSF) levels of 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin.[[“]][[“]] This suggests a decrease in serotonin turnover or activity.[[“]][[“]] In some patients, a reduction in homovanillic acid (HVA), the main dopamine metabolite, was also observed, indicating a potential decrease in dopamine activity.[[“]][[“]]

One study in mice demonstrated that hydroxyzine treatment can lead to an increase in serotonin levels in the brain.[6] However, the same study did not find a significant effect on dopamine levels.[6] It is important to note that another study in mice showed that a combination of aripiprazole and hydroxyzine resulted in a significant increase in dopamine levels compared to hydroxyzine alone.[6] These findings suggest that hydroxyzine's in-vivo effects on these neurotransmitter systems may be complex and potentially influenced by other factors.

Signaling Pathways

As an antagonist at 5-HT2A and D2 receptors, hydroxyzine blocks the downstream signaling cascades typically initiated by the binding of their endogenous ligands, serotonin and dopamine, respectively.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signal transduction pathway.[7][8] Antagonism by hydroxyzine would inhibit this cascade.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a Gi/o-coupled GPCR.[9] Its activation normally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[10] Hydroxyzine's antagonism at the D2 receptor would prevent this inhibitory effect.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of hydroxyzine with serotonin and dopamine receptors.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., hydroxyzine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[11][12]

Objective: To determine the Ki of hydroxyzine for the 5-HT2A and D2 receptors.

Materials:

-

Cell membranes expressing the human 5-HT2A or D2 receptor.

-

Radioligand: e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2.

-

Unlabeled competitor: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).[13]

-

96-well filter plates.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of hydroxyzine.

-

Incubation: Incubate the plate at a specific temperature (e.g., 27°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[13]

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of hydroxyzine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[14]

Objective: To measure the effect of hydroxyzine administration on extracellular serotonin and dopamine levels in the rat brain (e.g., prefrontal cortex or striatum).

Materials:

-

Adult male rats (e.g., Sprague-Dawley).

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC with electrochemical detection (HPLC-ECD).

-

This compound solution for injection.

Procedure:

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for a recovery period.

-

Probe Insertion and Habituation: On the day of the experiment, insert the microdialysis probe through the guide cannula and allow the animal to habituate in the testing chamber.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate.[15]

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).

-

Drug Administration: Administer hydroxyzine (e.g., via intraperitoneal injection) or vehicle.

-

Post-treatment Collection: Continue to collect dialysate samples for a defined period after drug administration.

-

Sample Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ECD.

-

Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the baseline levels.

Conclusion

This compound's pharmacological profile extends beyond its well-characterized antihistaminergic activity. Its antagonism of serotonin 5-HT2A and dopamine D2 receptors likely contributes to its anxiolytic and sedative effects. The quantitative data presented in this guide highlight its moderate affinity for these receptors. The provided experimental protocols offer a framework for further investigation into its nuanced effects on the central nervous system. A comprehensive understanding of hydroxyzine's interactions with the serotonin and dopamine systems is crucial for optimizing its therapeutic use and for the development of novel therapeutics with similar multi-receptor profiles. Further research, particularly focusing on functional antagonism and in-vivo neurotransmitter release, will continue to elucidate the complex neuropharmacology of this compound.

References

- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]

- 3. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. consensus.app [consensus.app]

- 5. consensus.app [consensus.app]

- 6. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. 5-HT2A_receptor [bionity.com]

- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 13. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Navigating the Preclinical Landscape: A Technical Guide to the Pharmacokinetics of Hydroxyzine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics of hydroxyzine hydrochloride, a first-generation histamine H1 receptor antagonist. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes, this document serves as a vital resource for professionals engaged in drug development and research.

Executive Summary

Hydroxyzine, a piperazine derivative, is widely utilized for its antihistaminic, anxiolytic, and antiemetic properties. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) in preclinical models is paramount for predicting its clinical behavior and ensuring its safe and effective development. This guide consolidates available pharmacokinetic data from various preclinical species, offering a comparative analysis to inform future research and development strategies. A key characteristic of hydroxyzine is its rapid metabolism to the active metabolite, cetirizine, a second-generation antihistamine, which significantly contributes to its overall therapeutic effect.

Comparative Pharmacokinetics Across Preclinical Models

The pharmacokinetic profile of this compound has been investigated in several preclinical species, most notably dogs, rabbits, and rats. The following tables summarize the key pharmacokinetic parameters for both hydroxyzine and its active metabolite, cetirizine, following various routes of administration.

Table 1: Pharmacokinetic Parameters of Hydroxyzine in Preclinical Models

| Species | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Bioavailability (%) | Reference(s) |

| Dog | 2 mg/kg Oral | 160 ± 40 | ~1.0 | 726 ± 164 | 2.4 ± 0.3 | 72 | [1][2] |

| 2 mg/kg IV | - | - | 1008 ± 228 | 2.4 ± 0.3 | - | [1][2] | |

| 0.7 mg/kg IM | - | - | - | 2.4 ± 0.3 | - | [3] | |

| Rabbit | 10 mg Topical | - | - | 492 ± 141 (GB) | - | - | [1][4] |

| 80.1 ± 20.8 (SUV) | [1][4] | ||||||

| 78.4 ± 33.9 (MLV) | [1][4] | ||||||

| Rat | 8.7 µmol/kg IN | - | <0.5 | - | - | - | [5] |

| 8.7 µmol/kg IA | - | - | - | - | - | [5] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; IV: Intravenous; IM: Intramuscular; IN: Intranasal; IA: Intra-arterial; GB: Glaxal Base; SUV: Small Unilamellar Vesicles; MLV: Multilamellar Vesicles.

Table 2: Pharmacokinetic Parameters of Cetirizine (Metabolite) in Preclinical Models

| Species | Parent Drug Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference(s) |

| Dog | 2 mg/kg Hydroxyzine Oral | 2200 ± 300 | ~2.0 | 17800 ± 3400 | 10-11 | [1][2] |

| 2 mg/kg Hydroxyzine IV | - | - | 14300 ± 2800 | 10-11 | [1][2] | |

| Rabbit | 10 mg Hydroxyzine Topical | - | - | 957 ± 227 (GB) | - | [1][4] |

| 765 ± 50 (SUV) | ||||||

| 1035 ± 202 (MLV) |

IV: Intravenous; GB: Glaxal Base; SUV: Small Unilamellar Vesicles; MLV: Multilamellar Vesicles.

Detailed Experimental Protocols

The methodologies employed in preclinical pharmacokinetic studies of hydroxyzine are crucial for the interpretation and replication of findings. Below are detailed protocols synthesized from the available literature.

Animal Models

-

Dogs: Beagle dogs are a commonly used breed in oral and intravenous pharmacokinetic studies.[2]

-

Rabbits: New Zealand white rabbits have been utilized for topical administration studies.[4]

-

Rats: Sprague-Dawley rats have been used to investigate the distribution of hydroxyzine into the cerebrospinal fluid.[5]

Drug Formulation and Administration

-

Oral Administration (Dogs): this compound is typically dissolved in a suitable vehicle, such as water, and administered via oral gavage.[2]

-

Intravenous Administration (Dogs): A sterile solution of this compound is administered as a bolus injection into a suitable vein, such as the cephalic vein.[2]

-

Intramuscular Administration (Dogs): this compound solution is injected deep into a muscle mass.[3]

-

Topical Administration (Rabbits): Hydroxyzine is incorporated into various formulations, such as a standard cream base (Glaxal Base) or liposomal vesicles (SUVs and MLVs), and applied to a shaved area on the back of the rabbit.[4]

-

Intranasal and Intra-arterial Administration (Rats): For cerebrospinal fluid distribution studies, this compound is administered as a solution via the intranasal or intra-arterial route.[5]

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected from a suitable vessel (e.g., jugular vein in dogs, marginal ear vein in rabbits) at predetermined time points post-dosing. The specific time points vary by study but generally cover the absorption, distribution, and elimination phases.

-

Plasma/Serum Preparation: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., heparin, EDTA). Plasma or serum is separated by centrifugation and stored frozen (e.g., -20°C or -80°C) until analysis.

Bioanalytical Methods

The quantification of hydroxyzine and its metabolite, cetirizine, in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometric (MS/MS) detection.

-

HPLC-UV: This method offers a cost-effective and reliable means of quantification. A typical HPLC-UV method involves:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.

-

Detection: UV detection at a wavelength of approximately 230-235 nm.[6]

-

-

UPLC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry provides higher sensitivity and selectivity, which is particularly important for detecting low concentrations of the analytes.

Visualization of Key Processes

Visual diagrams are essential for understanding complex experimental workflows and biological pathways. The following diagrams were generated using the Graphviz DOT language.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of hydroxyzine.

Caption: The inhibitory effect of hydroxyzine on the histamine H1 receptor signaling pathway.

Metabolism and Distribution

Hydroxyzine is extensively metabolized in the liver, with the primary metabolite being cetirizine.[7] This conversion is rapid, and cetirizine itself is a potent H1 receptor antagonist, contributing significantly to the overall antihistaminic effect. In fact, following oral administration of hydroxyzine in dogs, the AUC for cetirizine is approximately ten times higher than that of the parent drug.[1][2]

Animal studies have shown that hydroxyzine is widely distributed throughout the body. Following administration in rats, hydroxyzine has been found to distribute into the cerebrospinal fluid.[5] Postmortem studies in humans, which can provide insights into tissue distribution, have shown that hydroxyzine concentrations are higher in the liver compared to peripheral blood, suggesting a moderate degree of postmortem redistribution.[8]

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by rapid absorption, extensive metabolism to the active metabolite cetirizine, and wide distribution. The available data from dog, rabbit, and rat models provide a solid foundation for understanding its ADME properties. However, a notable gap exists in the literature regarding the comprehensive pharmacokinetic evaluation of hydroxyzine in mice, a commonly used preclinical species. Future research should aim to fill this gap to further enhance the translational value of preclinical findings. The detailed experimental protocols and visual aids provided in this guide are intended to support the design and interpretation of future studies, ultimately contributing to the continued safe and effective use of hydroxyzine in clinical practice.

References

- 1. Hydroxyzine from topical phospholipid liposomal formulations: Evaluation of peripheral antihistaminic activity and systemic absorption in a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxyzine from topical phospholipid liposomal formulations: evaluation of peripheral antihistaminic activity and systemic absorption in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics and antihistaminic of the H1 receptor antagonist hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. graphviz.org [graphviz.org]

- 8. researchgate.net [researchgate.net]

In Vitro Metabolism and Metabolite Identification of Hydroxyzine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of hydroxyzine hydrochloride, a first-generation antihistamine. The document details the primary metabolic pathways, identifies known metabolites, and outlines the key enzymes responsible for its biotransformation. Furthermore, this guide presents detailed experimental protocols for conducting in vitro metabolism studies and methods for metabolite identification, with a focus on the use of human liver microsomes and advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantitative data from various studies are summarized, and mandatory visualizations of the metabolic pathway and a typical experimental workflow are provided to facilitate a deeper understanding of the processes involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism and development.

Introduction

Hydroxyzine is a first-generation H1 receptor antagonist widely used for the treatment of pruritus, anxiety, and nausea.[1] Its therapeutic effects and safety profile are significantly influenced by its metabolic fate. Understanding the in vitro metabolism of hydroxyzine is crucial for predicting its pharmacokinetic behavior, potential drug-drug interactions, and the contribution of its metabolites to its overall pharmacological activity. The primary active metabolite of hydroxyzine is cetirizine, a second-generation antihistamine, which is responsible for a significant portion of hydroxyzine's antihistaminic effects.[2][3] This guide will delve into the specifics of hydroxyzine's in vitro biotransformation.

Metabolic Pathways and Metabolite Identification

The in vitro metabolism of this compound primarily occurs in the liver. The main metabolic transformation is the oxidation of the terminal alcohol group of the ethoxyethanol side chain to a carboxylic acid, forming its major active metabolite, cetirizine.[2][4]

Major Metabolite:

-

Cetirizine: Formed via oxidation of the primary alcohol group of hydroxyzine. This reaction is catalyzed by alcohol dehydrogenase.[2] Cetirizine itself is a potent and selective H1 receptor antagonist.

Other Potential Metabolites:

While cetirizine is the most significant metabolite, other minor metabolites have been identified in various studies, including degradation and cross-reactivity analyses. Their formation in in vitro metabolic systems with human liver microsomes requires further specific investigation.

-

Hydroxyzine N-Oxide: Identified as a degradation product, suggesting N-oxidation as a potential metabolic pathway.[5][6] N-oxides can be formed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[7]

-

O-Acetyl hydroxyzine: Identified as a degradation product.[5][6]

-

Norchlorcyclizine: An N-dealkylated metabolite that has been investigated for cross-reactivity in immunoassays.[8] This pathway is likely mediated by CYP3A4 and CYP3A5.[2]

The metabolic pathway of hydroxyzine is depicted in the following diagram:

Enzymes Involved in Metabolism

The biotransformation of hydroxyzine is carried out by several enzyme systems:

-

Alcohol Dehydrogenase (ADH): This enzyme is primarily responsible for the oxidation of hydroxyzine to its major active metabolite, cetirizine.[2]

-

Cytochrome P450 (CYP) Enzymes:

-

CYP3A4 and CYP3A5: These isoforms are involved in the N-dealkylation of hydroxyzine to form norchlorcyclizine.[2][3]

-

CYP2D6: While not a primary metabolizing enzyme for hydroxyzine, hydroxyzine has been shown to be an inhibitor of CYP2D6 in vitro, with a Ki of approximately 4-6 μM.[9] This suggests a potential for drug-drug interactions with substrates of this enzyme.

-

Quantitative Analysis of In Vitro Metabolism

Table 1: Summary of Pharmacokinetic Parameters of Hydroxyzine and Cetirizine in Humans (In Vivo Data)

| Parameter | Hydroxyzine | Cetirizine | Reference |

| Tmax (hours) | ~2.3 | ~4.8 | [10] |

| Peak Plasma Concentration (ng/mL) | 116.5 ± 60.6 | 500.4 ± 302.0 | [10] |

| Elimination Half-life (hours) | 36.6 ± 13.1 (in primary biliary cirrhosis) | 25.0 ± 8.2 (in primary biliary cirrhosis) | [10] |

| Elimination Half-life (hours) | 29.3 ± 10.1 (in elderly) | 24.8 ± 7.7 (in elderly) | [11] |

Note: The data presented are from in vivo studies and are intended to provide a general understanding of the relative abundance and persistence of hydroxyzine and cetirizine. In vitro kinetic parameters may vary.

Experimental Protocols

In Vitro Metabolism of Hydroxyzine using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolism of hydroxyzine in human liver microsomes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard (e.g., deuterated hydroxyzine or a structurally similar compound)

-

Incubator (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLM (final protein concentration typically 0.2-1.0 mg/mL), and this compound at various concentrations (e.g., 1-100 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

-

-

Termination of Reaction:

-

Terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture thoroughly.

-

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

-

LC-MS/MS Method for the Quantification of Hydroxyzine and Cetirizine

This protocol is based on a published ultra-sensitive UHPLC-QqQ-MS/MS method.[4][12]

Chromatographic Conditions:

-

Column: Poroshell 120 EC-C18 (3.0 × 50 mm; 2.7 μm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0 min: 5% B

-

4.5 min: 60% B

-

5 min: 95% B

-

6.5 min: 95% B

-

Followed by a re-equilibration step.

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 35°C

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Hydroxyzine: Precursor ion > Product ion (specific m/z values to be optimized)

-

Cetirizine: Precursor ion > Product ion (specific m/z values to be optimized)

-

Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized)

-

-

Key MS Parameters:

-

Gas Temperature: 325°C

-

Gas Flow: 4 L/min

-

Vaporizer: 350°C

-

Nebulizer: 20 psi

-

Capillary Voltage: 4500 V

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro drug metabolism study.

Conclusion

The in vitro metabolism of this compound is predominantly characterized by its conversion to the active metabolite, cetirizine, via alcohol dehydrogenase. Cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are also involved in minor metabolic pathways such as N-dealkylation. This technical guide provides a framework for researchers to design and conduct in vitro metabolism studies for hydroxyzine, from experimental setup to analytical quantification. The provided protocols and visualizations serve as a practical resource for investigating the biotransformation of this widely used antihistamine. Further research is warranted to fully elucidate the quantitative contribution of each enzyme and to confirm the formation of minor metabolites in human-derived in vitro systems.

References

- 1. Hydroxyzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 3. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. Hydroxyzine and metabolites as a source of interference in carbamazepine particle-enhanced turbidimetric inhibition immunoassay (PETINIA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics and pharmacodynamics of hydroxyzine in patients with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Profile of Hydroxyzine Hydrochloride in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyzine hydrochloride, a first-generation piperazine antihistamine, exerts a complex neurochemical profile in the central nervous system (CNS) that extends beyond its primary antagonism of the histamine H1 receptor. This technical guide provides a comprehensive overview of hydroxyzine's interactions with various CNS receptors, its impact on key neurotransmitter systems, and the downstream signaling cascades it modulates. Quantitative binding affinity data are presented, alongside detailed experimental methodologies for the key assays used to elucidate this profile. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of psychopharmacological agents.

Introduction

Hydroxyzine has been utilized in clinical practice for decades, primarily for its anxiolytic, sedative, and antihistaminic properties.[1] Its therapeutic effects are rooted in its ability to cross the blood-brain barrier and interact with a range of neurochemical targets. While its potent inverse agonism at the histamine H1 receptor is its principal mechanism of action, its engagement with other receptors, including serotonergic, dopaminergic, and adrenergic systems, contributes significantly to its overall pharmacological effects.[2][3] Understanding this multifaceted neurochemical profile is crucial for optimizing its therapeutic applications and for the development of novel compounds with improved selectivity and side-effect profiles.

Receptor Binding Affinity Profile

The affinity of this compound for various CNS receptors has been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

| Receptor | Subtype | Radioligand Used | Tissue/Cell Source | Hydroxyzine Ki (nM) | Reference |

| Histamine | H1 | [3H]mepyramine | Human Histamine H1 Receptor | ~2 | [4] |

| Serotonin | 5-HT2A | [3H]ketanserin | Human 5-HT2A Receptor | ~50 | [4] |

| Dopamine | D2 | [3H]spiperone | Human Dopamine D2 Receptor | ~378 | [4] |

| Adrenergic | α1 | Not Specified | Not Specified | Moderate Affinity | [2] |

| Muscarinic Acetylcholine | M1-M5 | [3H]quinuclidinyl benzilate | Bovine Cerebral Cortex | 3,600 - 30,000 | [5] |

Effects on Neurotransmitter Systems

Hydroxyzine's interaction with various receptors leads to modulation of several key neurotransmitter systems in the brain.

Histaminergic System

As a potent H1 receptor inverse agonist, hydroxyzine blocks the effects of histamine in the CNS. This action is primarily responsible for its sedative and hypnotic effects, as histamine is a key promoter of wakefulness.[3]

Serotonergic System

Hydroxyzine exhibits a moderate affinity for the 5-HT2A receptor, where it acts as an antagonist.[2] This antagonism is thought to contribute to its anxiolytic properties.[2] Studies have also indicated that hydroxyzine can influence serotonin metabolism, leading to a reduction in the levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA).

Dopaminergic System

With a lower affinity, hydroxyzine also acts as an antagonist at dopamine D2 receptors.[2] This action is relatively weak compared to its H1 antagonism but may contribute to its overall CNS depressant effects. Some evidence suggests that hydroxyzine may also reduce the levels of the dopamine metabolite homovanillic acid (HVA).

Signaling Pathways

The binding of hydroxyzine to H1 and 5-HT2A receptors triggers specific intracellular signaling cascades. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit.[6]

H1 Receptor Signaling

Antagonism of the H1 receptor by hydroxyzine blocks the histamine-induced activation of the Gq signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] The subsequent downstream effects, including the release of intracellular calcium and the activation of protein kinase C (PKC), are thereby attenuated.[7]

H1 Receptor Desensitization

Prolonged activation of the H1 receptor can lead to its desensitization, a process involving G-protein-coupled receptor kinases (GRKs) and β-arrestins.[4][8] GRKs phosphorylate the activated receptor, which then promotes the binding of β-arrestin, leading to uncoupling from the G-protein and subsequent receptor internalization.[4][8]

5-HT2A Receptor Signaling

Similar to its action on H1 receptors, hydroxyzine's antagonism of 5-HT2A receptors blocks the Gq-mediated signaling cascade, preventing the activation of PLC and the subsequent generation of IP3 and DAG.[6]

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments used to characterize the neurochemical profile of hydroxyzine.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of hydroxyzine for a specific receptor.

Objective: To quantify the affinity of hydroxyzine for a target receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Membrane Preparation: Homogenates of cells (e.g., HEK293) expressing the human receptor of interest or from specific brain regions (e.g., cortex).

-

Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [3H]mepyramine for H1 receptors).[9]

-

Test Compound: this compound dissolved in a suitable vehicle.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of hydroxyzine.[10]

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[10]

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[10]

-

Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.[10]

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the hydroxyzine concentration. The IC50 value (the concentration of hydroxyzine that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 3. youtube.com [youtube.com]

- 4. Selective Regulation of H1 Histamine Receptor Signaling by G Protein-Coupled Receptor Kinase 2 in Uterine Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. phospholipase C-activating G protein-coupled receptor signaling pathway Gene Ontology Term (GO:0007200) [informatics.jax.org]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. giffordbioscience.com [giffordbioscience.com]

Preclinical Evaluation of the Anxiolytic Properties of Hydroxyzine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyzine hydrochloride is a first-generation histamine H₁-receptor antagonist belonging to the piperazine class of chemicals.[1][2] While initially developed for its antihistaminic properties for treating conditions like pruritus and urticaria, it has also found significant application as an anxiolytic agent for generalized anxiety disorder and tension.[1][2] Unlike benzodiazepines, hydroxyzine is non-habit forming and does not act on GABA receptors, making it a distinct option in the anxiolytic landscape.[3][4] Its anxiolytic effects are attributed to a unique pharmacological profile that extends beyond simple histamine blockade.[4][5] This technical guide provides an in-depth overview of the preclinical evaluation of this compound's anxiolytic properties, focusing on its mechanism of action, relevant experimental models, and key efficacy data.

Mechanism of Anxiolytic Action

The anxiolytic effects of hydroxyzine are multifaceted, stemming from its interaction with several central nervous system (CNS) receptors. Its action is not due to cortical depression but rather a suppression of activity in key subcortical regions of the CNS.[3] The primary and secondary receptor interactions are detailed below.

-

Histamine H₁ Receptor Inverse Agonism: Hydroxyzine is a potent and selective inverse agonist of the H₁ receptor.[4] By blocking these receptors in the brain, it inhibits the alerting and wakefulness-promoting effects of histamine, leading to sedation and a calming effect.[6][] This is the principal mechanism behind its sedative properties.[4]

-

Serotonin 5-HT₂A Receptor Antagonism: It is hypothesized that hydroxyzine's specific anxiolytic effects, which are not shared by all antihistamines, are due to its activity as a serotonin 5-HT₂A receptor antagonist.[4][5][8] This modulation of the serotonergic system is a key feature of many anxiolytic and antidepressant medications.[9]

-

Other Receptor Interactions: Hydroxyzine also demonstrates antagonist activity at dopamine D₂ receptors and α₁-adrenergic receptors.[4] Additionally, it possesses anticholinergic properties through the antagonism of muscarinic acetylcholine receptors, which may contribute to its overall calming effects and are useful in reducing nausea.[3][8]

Preclinical Behavioral Models for Anxiolysis

The anxiolytic potential of a compound is assessed in preclinical studies using various behavioral paradigms that exploit the natural tendencies of rodents, such as their aversion to open, brightly lit, or elevated spaces.[10][11] Anxiolytic agents typically increase exploratory behavior in these aversive environments.[12] Key models used in the evaluation of hydroxyzine are described below.

-

Light/Dark Box Test: This model is based on the innate aversion of rodents to brightly illuminated areas.[12] The apparatus consists of two connected compartments, one dark and one brightly lit. Anxiolytic compounds increase the number of transitions between compartments and the time spent in the light compartment.[12][13]

-

Elevated Plus Maze (EPM): The EPM is a widely used test consisting of four arms (two open, two enclosed) elevated from the floor.[10][12] Anxiety is correlated with a preference for the enclosed arms. Anxiolytic drugs increase the frequency of entries and the time spent in the open arms.[12][14]

-

Marble Burying Test: This test assesses anxiety and obsessive-compulsive-like behavior.[14] Mice, when presented with glass marbles in their cage, tend to bury them. Anxiolytic compounds have been shown to decrease the number of marbles buried, suggesting a reduction in defensive burying behavior.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are based on published studies evaluating hydroxyzine.

4.1 Light/Dark Box Test Protocol This protocol is adapted from a study evaluating hydroxyzine in male C57/black mice.[13][15]

-

Animals: Male C57/black mice are used. Animals are housed in groups and allowed to acclimate to the laboratory environment.

-

Drug Administration: Mice are administered this compound (e.g., 1, 4, 7, 10 mg/kg) or a saline vehicle via intraperitoneal (i.p.) injection.

-

Apparatus: An automated test box with a distinct light and dark chamber is utilized.

-

Procedure: Thirty minutes post-injection, each mouse is placed individually into the center of the light/dark box. The animal's behavior is recorded for a 10-minute period.

-

Parameters Measured: The primary endpoint is the number of transitions between the light and dark chambers. Increased transitions relative to the control group are indicative of anxiolytic activity.[13]

References

- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. psychdb.com [psychdb.com]

- 5. Hydroxyzine for Anxiety: Usage, Side Effects, and More - K Health [khealth.com]

- 6. zoelifepsychiatricservices.com [zoelifepsychiatricservices.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. onlinepsychiatrists.com [onlinepsychiatrists.com]

- 10. Screening of Anxiolytic Agents - BioPharma Notes [biopharmanotes.com]

- 11. jetir.org [jetir.org]

- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 13. aapd.org [aapd.org]

- 14. Evaluation of anxiolytic effects of aripiprazole and hydroxyzine as a combination in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anxiolytic activity of chloral hydrate and hydroxyzine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Molecular Interactions of Hydroxyzine Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the cellular and molecular targets of hydroxyzine hydrochloride, a first-generation antihistamine with a broad pharmacological profile. Developed for researchers, scientists, and drug development professionals, this document delves into the intricate mechanisms of action, binding affinities, and downstream signaling pathways associated with this versatile therapeutic agent. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex biological processes, this guide aims to be an indispensable resource for the scientific community.

Core Cellular and Molecular Targets

This compound's primary mechanism of action is as a potent inverse agonist of the histamine H1 receptor, which accounts for its antihistaminic and sedative effects.[1][2] Beyond its high affinity for the H1 receptor, hydroxyzine also interacts with other central nervous system receptors, contributing to its anxiolytic and other therapeutic properties. These secondary targets include the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor, for which it exhibits weaker antagonist activity.[2][3]

Quantitative Binding Affinities

The binding affinities of this compound for its primary and secondary molecular targets have been characterized through various in vitro assays. The equilibrium dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key quantitative measures of a drug's binding potency. The following tables summarize the available data for hydroxyzine's interaction with these receptors.

| Target Receptor | Ligand | Assay Type | Species | K_i_ (nM) | Reference |

| Histamine H1 | Hydroxyzine | Radioligand Binding | Human | 1.99 - 2 | [4][5] |

| Serotonin 5-HT2A | Hydroxyzine | Radioligand Binding | Human | 50 | [4] |

| Dopamine D2 | Hydroxyzine | Radioligand Binding | Human | 378 | [4] |

| Muscarinic Acetylcholine | Hydroxyzine | Radioligand Binding | Bovine | 3,600 - 30,000 | [6] |

| Target Receptor | Ligand | Assay Type | Species | IC_50_ (nM) | Reference |

| Histamine H1 | Hydroxyzine | Radioligand Binding ([³H]pyrilamine) | Human | 10 | [7][8] |

| Histamine H1 | Hydroxyzine | Radioligand Binding ([³H]desloratadine) | Human | 19 | [7][8] |

| hERG K+ Channels | Hydroxyzine | Patch-clamp | HEK293 cells | 160 - 180 | [9] |

Downstream Signaling Pathways

The interaction of hydroxyzine with its target receptors initiates a cascade of intracellular signaling events. As an inverse agonist at the H1 receptor, hydroxyzine attenuates the constitutive activity of this G protein-coupled receptor (GPCR), which is primarily coupled to the Gq/11 family of G proteins.[1] This leads to the inhibition of phospholipase C (PLC) and a subsequent reduction in the production of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] The ultimate effect is a decrease in intracellular calcium release and a reduction in the activity of protein kinase C (PKC), which in turn modulates various cellular responses.

Recent studies have also shed light on hydroxyzine's impact on other signaling pathways. Notably, it has been shown to induce apoptosis in certain cancer cell lines through the generation of mitochondrial superoxide and the suppression of the JAK2/STAT3 signaling pathway.[10][11]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to characterize the molecular interactions of hydroxyzine.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of hydroxyzine for the histamine H1 receptor.

Materials and Reagents:

-

Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

-

Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: this compound.

-

Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Store membrane aliquots at -80°C.

-

-

Assay Procedure:

-

Prepare serial dilutions of hydroxyzine in the assay buffer.

-

In a 96-well plate, set up the following incubation mixtures in triplicate:

-

Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

-

Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of hydroxyzine.

-

-

Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the hydroxyzine concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay for 5-HT2A Receptor Antagonism (Calcium Flux Assay)

This protocol outlines a cell-based functional assay to measure the antagonist activity of hydroxyzine at the 5-HT2A receptor by monitoring changes in intracellular calcium.

Materials and Reagents:

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO).

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Test Compound: this compound.

-

Agonist: Serotonin (5-HT).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Probenecid (to prevent dye leakage).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capability.

Procedure:

-

Cell Plating:

-

Seed the 5-HT2A expressing cells into the microplates and culture overnight to allow for attachment.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of hydroxyzine in assay buffer.

-

Add the diluted hydroxyzine to the dye-loaded cell plate.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Prepare the serotonin solution in assay buffer at a concentration that elicits a submaximal response (typically EC80).

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.